

Phenyltrimethylsilane and its Analogs in Cross-Coupling Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: **Phenyltrimethylsilane**

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Introduction

Phenyltrimethylsilane and its derivatives are organosilicon compounds that have garnered significant attention in organic synthesis, particularly as precursors and coupling partners in various cross-coupling reactions. Their stability, low toxicity, and the unique reactivity of the carbon-silicon bond make them valuable reagents in the construction of complex organic molecules, including active pharmaceutical ingredients. This document provides a detailed overview of the applications of **phenyltrimethylsilane** and its more reactive analog, **phenyltrimethoxysilane**, in palladium-catalyzed cross-coupling reactions, with a primary focus on the Hiyama coupling. Experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and development setting. While **phenyltrimethylsilane** itself sees limited direct use in common cross-coupling reactions due to the inertness of the $C(sp^2)$ –Si bond, its derivatives, particularly **phenyltrimethoxysilane**, are highly effective.

Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed carbon–carbon bond-forming reaction between an organosilane and an organic halide.^[1] This reaction serves as a powerful alternative to other cross-coupling methods like the Suzuki and Stille reactions, mitigating the use of

potentially toxic organoboron and organotin compounds.[2] A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[3]

Phenyltrimethoxysilane is a widely used phenylating agent in Hiyama couplings due to its commercial availability, stability, and reactivity under appropriate catalytic conditions.[2] The reaction tolerates a broad range of functional groups on the aryl halide coupling partner, including ethers, ketones, esters, and nitro groups.[2][4]

Quantitative Data for Hiyama Cross-Coupling of Phenyltrimethoxysilane

The following table summarizes representative examples of the palladium-catalyzed Hiyama cross-coupling of phenyltrimethoxysilane with various aryl halides.

Entry	Aryl Halide	Catalyst (mol %)	Ligand (mol %)	Activator	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	4-Bromo anisole	PdCl ₂ (5)	None	TBAF·3H ₂ O	Toluene	100	10	95	[2]
2	4-Bromo benzonitrile	PdCl ₂ (5)	None	TBAF·3H ₂ O	Toluene	100	10	92	[2]
3	4-Bromo acetophenone	PdCl ₂ (5)	None	TBAF·3H ₂ O	Toluene	100	10	89	[2]
4	1-Chloro-4-nitrobenzene	PdCl ₂ (5)	None	TBAF·3H ₂ O	Toluene	100	10	85	[2]
5	4-Bromo anisole	[(NHC) ₂ PdCl ₂] (0.5)	N/A	NaOH	Toluene	120	1	95	[4]
6	Bromo benzene	Pd/C (0.5)	None	TBAF	1 M GVL	130	24	94	[4]
7	Iodobenzene	Pd nanoparticle (0.2)	None	NaOH	Ethylene glycol	100	-	98	[4]

8	4- Iodonit robenz ene	Pd(OA c) ₂ (3)	DABC O (6)	TBAF	Dioxan e	80	1	>99
9	4- Chloro toluen e	Pd(OA c) ₂ (0.2) / Ligand 26	N/A	TBAF	Toluen e	120	5	92 [4]

TBAF = Tetrabutylammonium fluoride; GVL = γ -Valerolactone; NHC = N-Heterocyclic carbene;
DABCO = 1,4-Diazabicyclo[2.2.2]octane

Experimental Protocols

Protocol 1: Ligand-Free Hiyama Cross-Coupling of Phenyltrimethoxysilane with an Aryl Bromide

This protocol is adapted from a procedure described for the palladium chloride-catalyzed coupling of aryl halides with phenyltrimethoxysilane.[\[2\]](#)

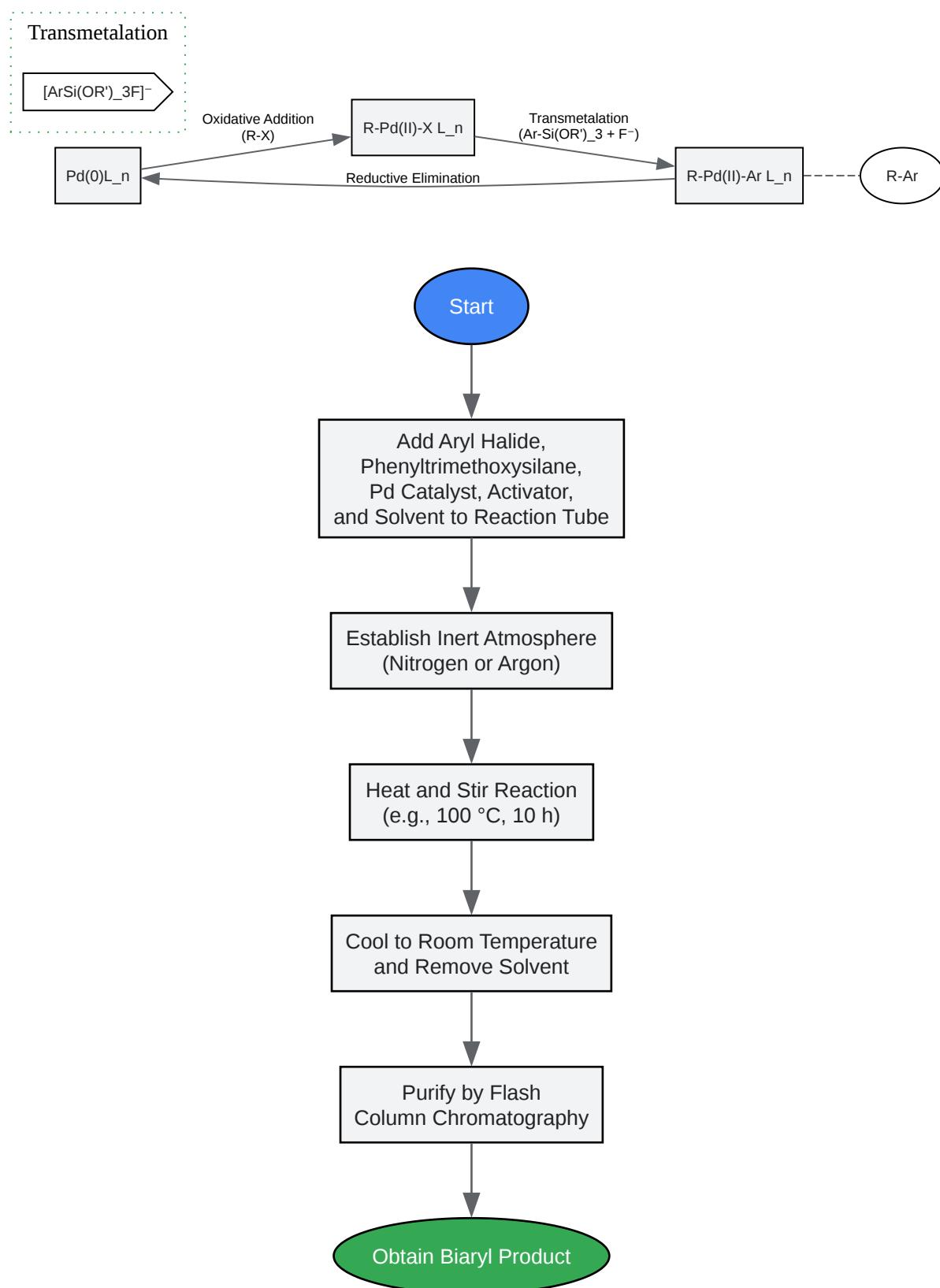
Materials:

- Aryl bromide (0.5 mmol, 1.0 equiv)
- Phenyltrimethoxysilane (1.0 mmol, 2.0 equiv)
- Palladium(II) chloride (PdCl_2) (4.4 mg, 0.025 mmol, 5 mol%)
- Tetrabutylammonium fluoride trihydrate ($\text{TBAF}\cdot 3\text{H}_2\text{O}$) (315 mg, 1.0 mmol, 2.0 equiv)
- Anhydrous toluene (3 mL)
- Reaction tube with a magnetic stir bar
- Nitrogen or Argon inert atmosphere setup

Procedure:

- To a dry reaction tube under an inert atmosphere (e.g., nitrogen), add the aryl bromide (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl_2 (4.4 mg, 0.025 mmol), and $\text{TBAF}\cdot 3\text{H}_2\text{O}$ (315 mg, 1.0 mmol).
- Add anhydrous toluene (3 mL) to the reaction tube.
- Seal the reaction tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture vigorously for 10 hours.
- After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Catalytic Cycle and Workflow Diagrams

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